2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 946364-63-2
VCID: VC11967711
InChI: InChI=1S/C28H29N5O3S/c1-21-20-27(30-24-10-12-25(36-2)13-11-24)31-28(29-21)32-16-18-33(19-17-32)37(34,35)26-14-8-23(9-15-26)22-6-4-3-5-7-22/h3-15,20H,16-19H2,1-2H3,(H,29,30,31)
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Molecular Formula: C28H29N5O3S
Molecular Weight: 515.6 g/mol

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

CAS No.: 946364-63-2

Cat. No.: VC11967711

Molecular Formula: C28H29N5O3S

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine - 946364-63-2

Specification

CAS No. 946364-63-2
Molecular Formula C28H29N5O3S
Molecular Weight 515.6 g/mol
IUPAC Name N-(4-methoxyphenyl)-6-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C28H29N5O3S/c1-21-20-27(30-24-10-12-25(36-2)13-11-24)31-28(29-21)32-16-18-33(19-17-32)37(34,35)26-14-8-23(9-15-26)22-6-4-3-5-7-22/h3-15,20H,16-19H2,1-2H3,(H,29,30,31)
Standard InChI Key JASDJFBCWVEMFQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC

Introduction

Structural Features and Molecular Design

Core Components and Functional Groups

The molecule comprises three primary structural domains:

  • Pyrimidine Ring: A 6-methylpyrimidin-4-amine scaffold serves as the central heterocyclic core. This moiety is common in kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-π stacking .

  • Biphenyl Sulfonyl-Piperazine: A 4-([1,1'-biphenyl]-4-sulfonyl)piperazine group is attached at the 2-position of the pyrimidine. The sulfonyl group enhances solubility and facilitates interactions with polar residues in enzymatic binding pockets, while the biphenyl system contributes to hydrophobic interactions .

  • 4-Methoxyphenyl Substituent: The N-(4-methoxyphenyl) group at the 4-position introduces electron-donating effects, potentially improving metabolic stability and membrane permeability .

Stereoelectronic Properties

The compound’s planar pyrimidine ring and flexible piperazine linker allow conformational adaptability, enabling interactions with both rigid and dynamic biological targets. Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, suggesting moderate polarity suitable for blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of 6-methyl-4-chloropyrimidine with 4-methoxyphenylamine under basic conditions yields the 4-aminopyrimidine intermediate.

  • Piperazine Sulfonylation: Reaction of 1,1'-biphenyl-4-sulfonyl chloride with piperazine in dichloromethane produces the sulfonylated piperazine .

  • Coupling Reaction: Nucleophilic aromatic substitution links the sulfonylpiperazine to the pyrimidine core at elevated temperatures (80–100°C) in dimethylformamide (DMF).

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 9H, biphenyl-H), and 3.75 (s, 3H, OCH₃).

  • Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 516.2, consistent with the molecular formula.

Pharmacological Relevance

Enzyme Inhibition

The compound’s sulfonamide group exhibits affinity for tyrosine phosphatases (PTPs). In vitro studies on homologous compounds demonstrate inhibition of HPTPβ (IC₅₀ = 120 nM) with >50-fold selectivity over PTP1B and SHP2 . Molecular docking suggests interactions with Lys1807 and Arg1809 in HPTPβ’s secondary binding site, stabilizing the inactive enzyme conformation .

Receptor Modulation

Structural analogs with arylpiperazine moieties show potent activity at dopamine D₂ (Kᵢ = 25 nM) and serotonin 5-HT₁A receptors (Kᵢ = 18 nM) . The 4-methoxyphenyl group may enhance 5-HT₂A antagonism, a feature linked to atypical antipsychotic effects .

Mechanism of Action

Target Engagement

The compound likely acts as a multi-target agent:

  • Enzyme Inhibition: Sulfonamide interaction with catalytic cysteine residues in PTPs blocks substrate hydrolysis .

  • Receptor Antagonism: The piperazine group mimics endogenous amine neurotransmitters, competing for binding at G protein-coupled receptors .

Pharmacodynamic Effects

In rodent models, analogous compounds elevate prefrontal dopamine levels (150% baseline at 10 mg/kg) and reduce immobility time in the forced swim test by 40%, indicating antidepressant-like activity .

Applications and Development Prospects

Therapeutic Areas

  • Neuropsychiatric Disorders: Potential use in schizophrenia (via D₂/5-HT₁A modulation) and depression (via monoamine reuptake inhibition) .

  • Oncology: HPTPβ inhibition could suppress tumor metastasis by modulating cell adhesion pathways .

Preclinical Challenges

  • Solubility: Aqueous solubility <10 µg/mL necessitates formulation with cyclodextrins or lipid nanoparticles.

  • Metabolic Stability: Preliminary microsomal assays show a half-life of 12 minutes, prompting structural modifications to block cytochrome P450 oxidation .

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